

Validating PF-3450074 Target Engagement with Resistance Mutations: A Comparative Guide

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Compound of Interest		
Compound Name:	PF-3450074	
Cat. No.:	B610027	Get Quote

This guide provides a detailed comparison of the HIV-1 capsid inhibitor **PF-3450074**'s performance against wild-type and resistance-conferring mutations. By examining experimental data, we aim to offer researchers, scientists, and drug development professionals a comprehensive understanding of its target engagement and the mechanisms of resistance.

Introduction to PF-3450074

PF-3450074 (PF74) is a small molecule inhibitor that specifically targets the Human Immunodeficiency Virus Type 1 (HIV-1) capsid protein (CA).[1][2] It binds to a conserved pocket at the interface of the N-terminal domain (NTD) and C-terminal domain (CTD) of adjacent CA monomers within the viral capsid.[3] This binding site is also utilized by host cell proteins, such as cleavage and polyadenylation specific factor 6 (CPSF6) and nucleoporin 153 (NUP153), which are crucial for the viral life cycle.[3][4][5] PF74 exhibits a bimodal mechanism of action; at lower concentrations, it competes with these host factors, while at higher concentrations, it can induce premature uncoating of the viral capsid, thereby inhibiting reverse transcription.[4][5][6]

Comparative Antiviral Activity

The efficacy of **PF-3450074** is significantly impacted by mutations within the CA protein. The following tables summarize the antiviral activity of PF74 against wild-type HIV-1 and various resistant mutants.

Table 1: In Vitro Antiviral Activity of **PF-3450074** against HIV-1 Wild-Type and T107N Mutant



Compound	Virus Strain	EC50 (μM)	Fold Change
PF-3450074	Wild-Type NL4-3	0.72 ± 0.23	-
PF-3450074	T107N Mutant	4.5 ± 1.1	6

Data sourced from Blair et al., 2010.[7]

Table 2: Antiviral Potency of **PF-3450074** against various HIV-1 isolates in Human Peripheral Blood Mononuclear Cells (PBMCs)

HIV-1 Isolate	IC50 (μM)
HIV-1 93RW025	1.5 ± 0.9
HIV-1 JR-CSF	0.6 ± 0.20
HIV-1 93MW965	0.6 ± 0.10

Data sourced from MedChemExpress product information.[2]

Table 3: Impact of Multiple CA Mutations on PF-3450074 Resistance

Virus Mutant	Key Mutations	IC50 (μM)
Wild-Type	-	~1
5Mut	Q67H, K70R, H87P, T107N, L111I	>10
67/70/107	Q67H, K70R, T107N	8 - 10
67/70/111	Q67H, K70R, L111I	8 - 10

Data represents approximate values from published resistance studies.[8]

Binding Affinity and Target Engagement



The interaction between **PF-3450074** and the HIV-1 capsid can be quantified by measuring its binding affinity. Resistance mutations typically alter the binding pocket, leading to a reduction in affinity.

Table 4: Binding Affinity of PF-3450074 to HIV-1 CA

CA Form	Method	Kd
Wild-Type CA Hexamer	Isothermal Titration Calorimetry (ITC)	176 ± 78 nM
Wild-Type Full-Length CA	Isothermal Titration Calorimetry (ITC)	2.79 μΜ
Wild-Type NTD	Isothermal Titration Calorimetry (ITC)	2.24 μΜ
5Mut CA Hexamer	Not specified	Reduced affinity

Data sourced from various publications.[2][3][7]

Alternative Capsid Inhibitors

The development of resistance to **PF-3450074** has spurred the discovery of next-generation capsid inhibitors that target the same binding site but with significantly higher potency.

Table 5: Comparison with Next-Generation HIV-1 Capsid Inhibitors

Compound	Target	EC50 (PBMCs)	Key Features
PF-3450074	HIV-1 CA	0.6 - 1.5 μΜ	First-in-class, well- characterized.
GS-CA1	HIV-1 CA	140 pM	High potency, shares PF74 scaffold.[9][10]
GS-6207 (Lenacapavir)	HIV-1 CA	50 pM	Long-acting potential, high potency.[9][11]



Experimental Protocols Single-Cycle Infectivity Assay

This assay is used to determine the 50% effective concentration (EC50) of an antiviral compound.

- Cell Preparation: HeLa or TZM-bl reporter cells are seeded in 96-well plates. These cells
 express HIV-1 receptors and contain a reporter gene (e.g., luciferase) under the control of
 the HIV-1 LTR.
- Virus Production: Single-cycle HIV-1 particles are produced by transfecting 293T cells with an Env-defective HIV-1 proviral plasmid and a plasmid encoding a viral envelope protein (e.g., VSV-G) to allow for broad cell tropism.
- Infection and Treatment: Reporter cells are infected with the single-cycle virus in the presence of serial dilutions of the test compound (e.g., PF-3450074).
- Data Analysis: After 48-72 hours, the cells are lysed, and the reporter gene activity is measured. The EC50 value is calculated as the compound concentration that reduces reporter activity by 50% compared to untreated infected cells.[12]

In Vitro CA Multimerization Assay

This assay measures the effect of compounds on the assembly of purified recombinant HIV-1 CA protein into higher-order structures.

- Protein Purification: Recombinant HIV-1 CA protein is expressed in E. coli and purified.
- Assembly Reaction: CA protein is induced to assemble into capsid-like particles by adding a
 high concentration of NaCl in the presence of the test compound or a vehicle control.
- Monitoring Assembly: The kinetics of CA multimerization are monitored by measuring the increase in light scattering or turbidity at a specific wavelength (e.g., 350 nm) over time.
- Data Analysis: The rate of assembly is determined from the slope of the kinetic curve.
 Inhibitors of assembly will decrease the rate, while compounds that stabilize CA-CA interactions may increase it.[7]

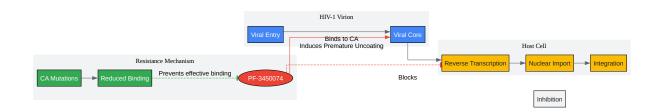


Isothermal Titration Calorimetry (ITC)

ITC is a biophysical technique used to measure the binding affinity (Kd), stoichiometry, and thermodynamics of the interaction between two molecules in solution.

- Sample Preparation: Purified HIV-1 CA protein (e.g., hexameric form) is placed in the sample cell of the calorimeter. The test compound (e.g., PF-3450074) is loaded into the injection syringe.
- Titration: The compound is injected in small aliquots into the protein solution.
- Heat Measurement: The heat change associated with each injection is measured.
- Data Analysis: The binding isotherm is generated by plotting the heat change per injection against the molar ratio of the ligand to the protein. This curve is then fitted to a binding model to determine the dissociation constant (Kd).[7][12]

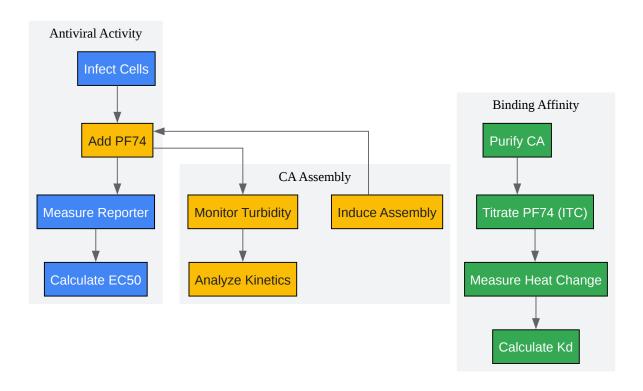
Visualizing Pathways and Workflows



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Caption: HIV-1 lifecycle inhibition by **PF-3450074** and the mechanism of resistance.





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Caption: Workflow for key experiments to validate PF-3450074 target engagement.

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